1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-amine is a chemical compound with the molecular formula C10H10ClN3O. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by the presence of a chlorophenoxy group attached to a pyrazole ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-amine typically involves the reaction of 3-chlorophenol with a suitable pyrazole derivative. One common synthetic route includes the following steps:
Formation of 3-chlorophenoxy methyl chloride: This is achieved by reacting 3-chlorophenol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide.
Reaction with pyrazole: The resulting 3-chlorophenoxy methyl chloride is then reacted with 4-aminopyrazole in the presence of a base like potassium carbonate to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
3-(3-chlorophenoxy)-1-methyl-1H-pyrazol-4-amine: This compound has a similar structure but with a methyl group attached to the pyrazole ring, which may result in different chemical and biological properties.
1-[(4-chlorophenoxy)methyl]-1H-pyrazol-4-amine: The position of the chlorine atom on the phenoxy group is different, which can affect the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H10ClN3O |
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Molecular Weight |
223.66 g/mol |
IUPAC Name |
1-[(3-chlorophenoxy)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H10ClN3O/c11-8-2-1-3-10(4-8)15-7-14-6-9(12)5-13-14/h1-6H,7,12H2 |
InChI Key |
IEEOTFKZXXMMJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCN2C=C(C=N2)N |
Origin of Product |
United States |
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